Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate
Description
Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate (CAS: 1258863-26-1) is an epoxide-containing ester with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol . The compound features a 2-chlorophenyl substituent attached to the oxirane (epoxide) ring and a methyl ester group at position 2.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-4-2-3-5-7(6)11/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKXYRRHQIBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the corresponding epoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate is a chemical compound with diverse applications in scientific research, particularly as a building block in synthesis. The compound is an oxirane, a three-membered cyclic ether, with a chlorophenyl group attached to the oxirane ring.
Scientific Research Applications
- Building Block in Synthesis this compound serves as a fundamental component in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Asymmetric synthesis It is useful in the synthesis of various chiral compounds.
Chemical Reactions
- Cycloaddition Reactions Epoxides such as this compound can undergo cycloaddition reactions with alkynes to generate carbonyl ylides . These reactions can be catalyzed by indium(III) chloride to increase yields and control the ratios of regioisomers .
- Oxidation Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate can be oxidized, leading to the opening of the oxirane ring and the formation of diols or other oxidized products.
- Reduction The reduction of the oxirane ring can produce alcohols.
- Substitution The compound can participate in nucleophilic substitution reactions. Nucleophiles attack the oxirane ring, opening it and forming various substituted products.
- Common reagents for these reactions include oxidizing agents like mCPBA for oxidation, lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions for substitution.
Mechanism of Action
The mechanism of action of Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, distinguishing it from analogs with substituents at other positions or with different electronic profiles:
Steric and Functional Modifications
Additional substituents on the oxirane ring or ester group significantly impact properties:
Physical Properties
Biological Activity
Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features an oxirane (epoxide) ring, a carboxylate ester group, and a chlorophenyl substituent. The presence of the chlorophenyl group is believed to enhance its reactivity and biological activity.
- Molecular Formula : CHClO
- Molecular Weight : Approximately 216.63 g/mol
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers |
The biological activity of this compound is primarily attributed to the reactivity of the oxirane ring. This ring can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by modifying active sites.
- Cellular Interaction : The chlorophenyl group may facilitate interactions with cellular membranes or receptors, enhancing its bioactivity.
Case Studies
-
Anticancer Study :
A study investigated the effect of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC value around 5 µM for A375 melanoma cells. This suggests potent anticancer properties that warrant further exploration. -
Antimicrobial Assay :
In another study, the compound was tested against various bacterial strains. It demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate, and how can reaction parameters be optimized to enhance enantiomeric purity?
- Methodological Answer : Synthesis typically involves epoxidation of precursor alkenes or nucleophilic substitution reactions. Computational studies using semi-empirical quantum-chemical methods (e.g., AM1) predict reaction pathways and thermodynamic parameters, such as activation energy and exothermic/endothermic behavior . For enantiomeric purity, chiral catalysts (e.g., Sharpless epoxidation analogs) or chromatographic separation (HPLC with chiral columns) are recommended. Reaction optimization includes adjusting temperature (e.g., 0–60°C), solvent polarity, and stoichiometry of reagents. Monitoring via TLC or GC-MS ensures intermediate stability .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are essential for this process?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural models, with validation metrics including R-factor (<0.05) and mean bond-length deviations (<0.01 Å) . For example, the (2R,3R) enantiomer’s structure was resolved using SHELXL, confirming dihedral angles between the chlorophenyl ring and oxirane plane (e.g., 85.2°) . Complementary techniques like NMR (¹H/¹³C) and FT-IR verify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
Q. What analytical techniques are critical for identifying impurities in this compound, and how are they quantified?
- Methodological Answer : High-resolution mass spectrometry (HRMS) detects trace impurities (e.g., unreacted precursors or epoxide ring-opened byproducts). Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities using calibration curves. For stereochemical impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers . Elemental analysis (C, H, O) validates stoichiometry, with deviations >0.3% indicating contamination .
Advanced Research Questions
Q. How do computational models predict the reactivity and regioselectivity of this compound in nucleophilic ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and charge distribution. The oxirane ring’s electrophilic carbons (C2 and C3) exhibit varying partial charges due to the electron-withdrawing ester and chlorophenyl groups, directing nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled via Polarizable Continuum Models (PCM) to predict regioselectivity .
Q. What challenges arise in refining the crystal structure of this compound when twinning or disorder is present?
- Methodological Answer : Twinning (e.g., pseudo-merohedral) requires specialized refinement in SHELXL using TWIN/BASF commands. Disorder in the chlorophenyl ring is resolved by partitioning occupancy ratios (e.g., 70:30) and applying restraints to bond lengths/angles. Validation tools like PLATON/ADDSYM detect missed symmetry operations, while Rint >0.05 indicates data quality issues .
Q. How does the stereochemistry of this compound influence its biological interactions, and what assays validate these effects?
- Methodological Answer : Enantiomers exhibit differential binding to biological targets (e.g., enzymes or receptors). The (2R,3R) configuration showed higher inhibitory activity in kinase assays compared to (2S,3S) in related epoxides . Competitive ELISA or surface plasmon resonance (SPR) quantify binding affinities (Kd). In vitro cytotoxicity assays (e.g., IC50 in cancer cell lines) correlate stereochemistry with potency .
Q. What strategies stabilize this compound against hydrolysis under varying pH conditions?
- Methodological Answer : Hydrolysis kinetics are pH-dependent, with accelerated degradation in acidic (pH <3) or basic (pH >10) conditions. Stabilization strategies include lyophilization (for solid-state storage) or formulation with cyclodextrins to encapsulate the oxirane ring. Degradation products (e.g., diols) are monitored via LC-MS, and Arrhenius plots predict shelf-life at 25°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
